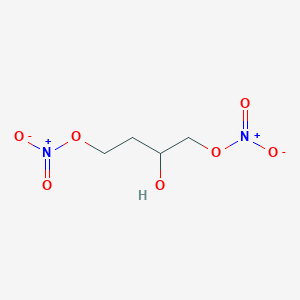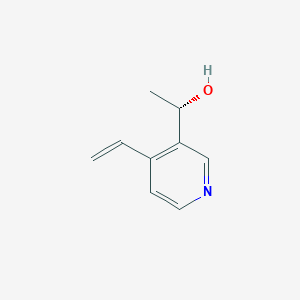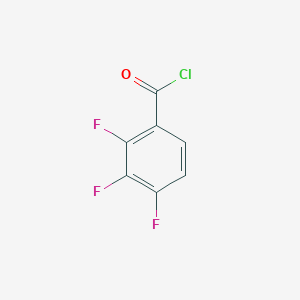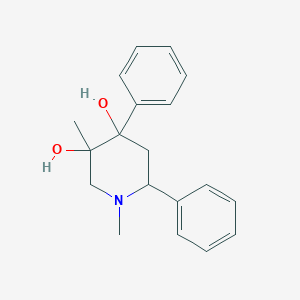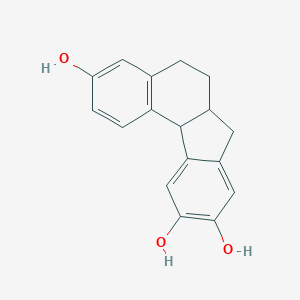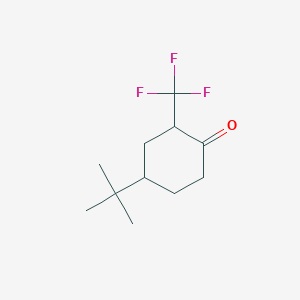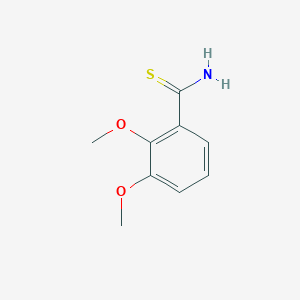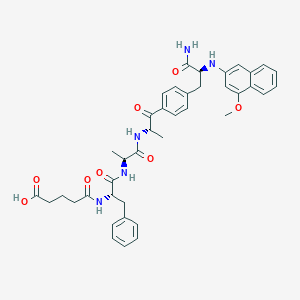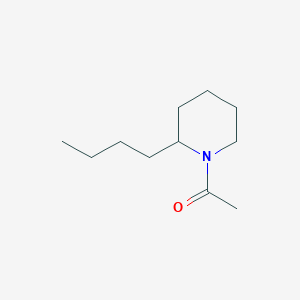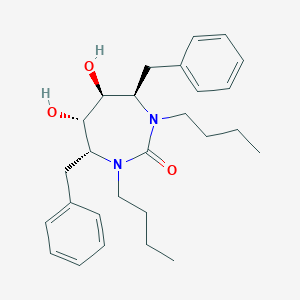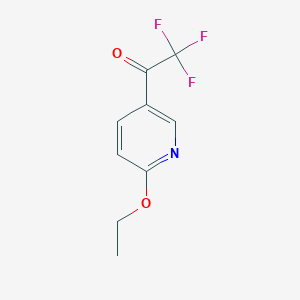
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is its versatility in various fields of study. This compound has been shown to have potential applications in pharmacology, biochemistry, and molecular biology, making it useful for a wide range of experiments. Additionally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is relatively simple and can be optimized for large-scale synthesis.
However, there are also some limitations associated with the use of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in lab experiments. First, this compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, the mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate. First, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, the potential applications of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in other fields, such as materials science and nanotechnology, should be explored. Finally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate should be further optimized to improve yield and purity, making it more accessible for large-scale synthesis.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
Numéro CAS |
133766-36-6 |
|---|---|
Nom du produit |
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate |
Formule moléculaire |
C13H15BrN2O2 |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |
Clé InChI |
SFZGEFLYBJGMPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
Synonymes |
5-BROMOTRYPTOPHAN ETHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


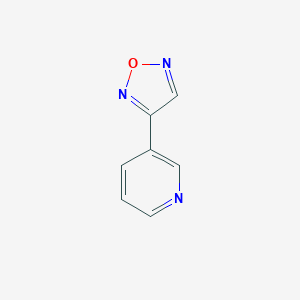
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
